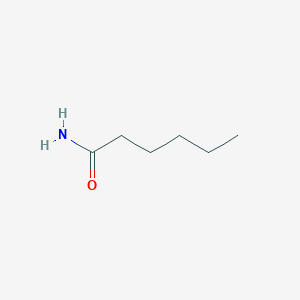

Hexanamide

概要

説明

準備方法

Hexanamide can be synthesized through various methods. One common synthetic route involves the reaction of hexanoic acid with ammonia or an amine under dehydrating conditions. Industrial production often utilizes hexanoyl chloride, which reacts with ammonia to form hexanoamide . The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to facilitate the formation of the amide bond .

化学反応の分析

Hexanamide undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, hexanoamide can hydrolyze to form hexanoic acid and ammonia.

Oxidation: This compound can be oxidized to form hexanoic acid using strong oxidizing agents.

Reduction: Reduction of hexanoamide can yield hexylamine.

Substitution: This compound can react with various reagents to form substituted amides.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions are hexanoic acid, hexylamine, and substituted amides .

科学的研究の応用

Chemistry

Hexanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity with other chemical species allows for various transformations, including:

- Catalysis : this compound acts as a catalyst or catalyst precursor in reactions involving polyurethanes and polyamides. It facilitates the reaction between diisocyanates and polyols to produce polyurethanes, which are widely used in coatings, adhesives, and foams .

- Biochemical Modifications : It can be utilized in the modification of polyamides, enhancing their properties for specific applications.

Biological Applications

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have explored its bioactivity against various pathogens, indicating potential use in developing antimicrobial agents.

- Drug Development : this compound derivatives are being researched for their therapeutic potential in drug design, particularly for novel anticancer agents .

Industrial Applications

This compound's versatility extends to various industrial applications:

Production of Specialty Chemicals

This compound is utilized in producing specialty chemicals due to its ability to act as a precursor for different chemical reactions. It plays a crucial role in synthesizing polyester polyols and other resins used in manufacturing processes .

Environmental Science

In environmental applications, this compound has been employed in bioremediation efforts. For instance, it is used by microbial consortia like BioTiger™ to degrade contaminants such as hexanoic acid and phenanthrene found in oil sands tailings.

Polyurethane Production

A study demonstrated that this compound significantly enhances the reaction efficiency between diisocyanates and polyols in polyurethane production. The resulting materials exhibited improved mechanical properties and thermal stability compared to those produced without this compound.

| Property | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

Antimicrobial Activity

Research on this compound derivatives revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum effective dose (MED) was found to be comparable to established antibiotics like DEET.

| Compound | MED (μmol/cm²) |

|---|---|

| This compound Derivative A | 0.091 |

| Standard Antibiotic (DEET) | 0.090 |

作用機序

The mechanism of action of hexanoamide primarily involves its hydrolysis by amidases. These enzymes catalyze the hydrolysis of hexanoamide to hexanoic acid and ammonia . The reaction involves the nucleophilic attack of water on the carbonyl carbon of the amide bond, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the products .

類似化合物との比較

Hexanamide is similar to other fatty amides such as octanamide and decanamide. it is unique due to its specific chain length and properties. Similar compounds include:

Octanamide: An amide derived from octanoic acid with a longer carbon chain.

Decanamide: An amide derived from decanoic acid with an even longer carbon chain.

This compound’s distinct properties, such as its solubility and reactivity, make it suitable for specific applications in research and industry .

生物活性

Hexanamide, a compound with the molecular formula C6H13NO, has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, focusing on its role in microbial communication, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derived from hexanoic acid. Its structure includes a six-carbon chain attached to an amide functional group, which contributes to its solubility and reactivity. The molecular weight of this compound is approximately 115.18 g/mol. The compound's properties make it a candidate for various applications in pharmaceuticals and biochemistry.

1. Quorum Sensing

This compound plays a significant role in quorum sensing , a process by which bacteria communicate based on their population density. Specifically, it functions as a signaling molecule in the form of N-acyl homoserine lactones (AHLs), influencing gene expression related to virulence and biofilm formation. As bacterial populations grow, the concentration of this compound increases, allowing bacteria to detect and respond to their environment through coordinated behaviors such as:

- Biofilm formation : this compound influences the ability of bacteria to form biofilms, which are protective layers that enhance bacterial survival.

- Virulence factor production : It regulates the expression of genes responsible for pathogenicity, thereby affecting the severity of infections.

Research indicates that manipulating this compound levels could lead to innovative strategies for combating bacterial infections by disrupting these communication pathways .

2. Therapeutic Applications

This compound has potential therapeutic applications due to its biological activity:

- Antimicrobial agents : Studies suggest that compounds similar to this compound can serve as lead compounds for developing new antibiotics targeting resistant bacterial strains.

- Plant disease management : There is ongoing research into using this compound analogs to disrupt communication among plant pathogenic bacteria, potentially reducing crop losses.

Case Study 1: this compound in Bacterial Communication

A study explored the effects of this compound on Pseudomonas aeruginosa, a model organism for studying quorum sensing. Researchers found that this compound significantly altered gene expression related to biofilm formation and virulence factors. This alteration was linked to changes in the bacterial population's behavior, suggesting that this compound could be utilized to develop new therapeutic strategies against infections caused by this pathogen.

Case Study 2: this compound and Plant Pathogens

Research conducted on agricultural pathogens demonstrated that this compound can disrupt signaling pathways in Xanthomonas species. By inhibiting AHL-mediated communication, this compound reduced the virulence of these pathogens in plant systems, highlighting its potential as a biocontrol agent in agriculture.

Comparative Analysis

To better understand where this compound stands among similar compounds, the following table compares it with other relevant N-acyl homoserine lactones:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H13NO | Influences quorum sensing; potential antimicrobial |

| N-Hexanoyl-L-homoserine lactone | C10H17NO3 | Shorter carbon chain; involved in bacterial signaling |

| N-Octanoyl-L-homoserine lactone | C12H23NO3 | Longer carbon chain; similar biological activity |

| N-Dodecanoyl-L-homoserine lactone | C14H27NO3 | Increased hydrophobicity; impacts different strains |

This comparison illustrates how this compound's unique structural features contribute to its distinct biological activities compared to other compounds.

特性

IUPAC Name |

hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBYIUDWACNRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30643-90-4 | |

| Record name | Hexanamide, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30643-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020696 | |

| Record name | Hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00374 [mmHg] | |

| Record name | Hexanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS FROM ACETONE | |

CAS No. |

628-02-4 | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0YX4OJ6TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | HEXANAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20478 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can enzymes be used to synthesize hydroxamic acids from hexanoamide?

A1: Yes, research demonstrates that the enantioselective amidase from Rhodococcus sp. strain R312 can catalyze the transfer of the acyl group from hexanoamide to hydroxylamine, yielding the corresponding hydroxamic acid. [] This reaction follows a Ping Pong Bi Bi mechanism, and exhibits a high turnover number (kcat = 333 s−1) for hexanoamide, highlighting the enzyme's efficiency in utilizing this substrate. []

Q2: Can hexanoamide be used as a building block for synthesizing nitriles? If so, what are the key reaction conditions and what role do additives play?

A3: Yes, hexanoamide can be converted to hexanenitrile with high yield using dimethylzirconocene ([Cp2Zr(CH3)2]). [] The reaction proceeds through the formation of a methylzirconium amide intermediate. Interestingly, the addition of chloride sources, such as LiCl or tetra-n-hexylammonium chloride (hex4NCl), significantly enhances the reaction rate. [] Kinetic studies and isotopic labeling experiments suggest that chloride facilitates the rate-determining step by assisting in the displacement of the carbonyl oxygen from the zirconium center, ultimately enabling methane elimination and nitrile formation. []

Q3: Is hexanoamide considered a volatile corrosion inhibitor, and if so, how is it typically incorporated into formulations for this purpose?

A4: Yes, hexanoamide is identified as a potential volatile corrosion inhibitor for magnesium alloys. [] Formulations typically include a blend of amide (10-30 wt%), amine (30-70 wt%), azole (5-25 wt%), organic salts (5-20 wt%), and urea or thiourea (10-30 wt%). [] The presence of hexanoamide contributes to the long-term corrosion protection by slowly evaporating and creating a protective atmosphere. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。